Luteolin 5-glucoside
Overview
Description
Luteolin 5-O-glucoside is a major flavonoid from Cirsium maackii. It possesses anti-inflammatory activity and inhibits LPS-induced NO production and t-BHP-induced ROS generation12. It suppresses the expression of iNOS and COX-2 in macrophages12.
Synthesis Analysis
An effective approach was developed to biotransform luteolin glycosides in hydrophilic organic solvents. Bacillus cereus A46 cells showed high activity and stability in 5–20% (v/v) DMSO with 90–98% conversion rates of luteolin glycosides3. Five glycosides of luteolin were obtained, including luteolin 7-O-β-glucoside, luteolin 4′-O-β-glucoside, luteolin 3′-O-β-glucoside, luteolin 7,3′-di-O-β-glucoside, and luteolin 7,4′-di-O-β-glucoside3.
Molecular Structure Analysis
The molecular formula of Luteolin 5-O-glucoside is C21H20O114. The glycosylation positions were located at the C-7, C-3′ or C4′ hydroxyl groups of flavonoids3.
Chemical Reactions Analysis
Luteolin 5-O-glucoside inhibits LPS-induced NO production and t-BHP-induced ROS generation12. It suppresses the expression of iNOS and COX-2 in macrophages12.
Physical And Chemical Properties Analysis
The molecular weight of Luteolin 5-O-glucoside is 448.38 g/mol4. The percent composition is C 56.25%, H 4.50%, O 39.25%4.
Scientific Research Applications
-
Antioxidant Activity
- Application : Luteolin has been found to exhibit potent antioxidant activity .
- Method : The antioxidant activity of luteolin is typically assessed using in vitro assays that measure its ability to scavenge free radicals .
- Results : Luteolin has been shown to effectively neutralize harmful free radicals, thereby preventing oxidative damage to cells .
-
Anti-inflammatory Activity
- Application : Luteolin has anti-inflammatory properties .
- Method : The anti-inflammatory effects of luteolin are typically evaluated using in vitro and in vivo models of inflammation .
- Results : Luteolin has been shown to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation .
-
Anticancer Activity
- Application : Luteolin has been found to exhibit anticancer activity .
- Method : The anticancer effects of luteolin are typically assessed using in vitro and in vivo models of cancer .
- Results : Luteolin has been shown to inhibit the growth of cancer cells, induce apoptosis, and suppress angiogenesis and metastasis .
-
Neuroprotective Activity
- Application : Luteolin has neuroprotective properties .
- Method : The neuroprotective effects of luteolin are typically evaluated using in vitro and in vivo models of neurodegenerative diseases .
- Results : Luteolin has been shown to protect neurons from damage, thereby potentially slowing the progression of neurodegenerative diseases .
-
Cardioprotective Activity
- Application : Luteolin has cardioprotective properties .
- Method : The cardioprotective effects of luteolin are typically assessed using in vitro and in vivo models of heart disease .
- Results : Luteolin has been shown to protect the heart from damage, thereby potentially preventing or slowing the progression of heart disease .
-
Antimicrobial Activity
- Application : Luteolin has antimicrobial properties .
- Method : The antimicrobial effects of luteolin are typically evaluated using in vitro assays that measure its ability to inhibit the growth of bacteria and fungi .
- Results : Luteolin has been shown to inhibit the growth of various types of bacteria and fungi, thereby demonstrating its potential as an antimicrobial agent .
-
Hepatoprotective Activity
- Application : Luteolin has hepatoprotective properties .
- Method : The hepatoprotective effects of luteolin are typically assessed using in vitro and in vivo models of liver disease .
- Results : Luteolin has been shown to protect the liver from damage, thereby potentially preventing or slowing the progression of liver disease .
-
Antidiabetic Activity
- Application : Luteolin has potential applications in the management of diabetes mellitus .
- Method : The antidiabetic effects of luteolin are typically evaluated using in vitro and in vivo models of diabetes .
- Results : Luteolin has been shown to improve insulin sensitivity and glucose metabolism, thereby potentially helping to control blood sugar levels in patients with diabetes .
-
Antiviral Activity
- Application : Luteolin has been investigated for its potential antiviral properties, including against COVID-19 .
- Method : The antiviral effects of luteolin are typically assessed using in vitro assays that measure its ability to inhibit viral replication .
- Results : Luteolin has been shown to inhibit the replication of various types of viruses, thereby demonstrating its potential as an antiviral agent .
-
Dermatological Applications
- Application : Luteolin has potential applications in the treatment of inflammatory skin diseases .
- Method : The effects of luteolin on skin diseases are typically evaluated using in vitro and in vivo models of skin inflammation .
- Results : Luteolin has been shown to reduce skin inflammation, thereby potentially helping to manage inflammatory skin conditions .
-
Estrogenic and Anti-estrogenic Activities
- Application : Luteolin has been found to exhibit both estrogenic and anti-estrogenic activities .
- Method : These effects are typically evaluated using in vitro assays that measure the ability of luteolin to bind to estrogen receptors .
- Results : Luteolin has been shown to bind to estrogen receptors, thereby potentially influencing estrogen-dependent physiological processes .
-
Anti-allergic Activity
- Application : Luteolin has anti-allergic properties .
- Method : The anti-allergic effects of luteolin are typically evaluated using in vitro and in vivo models of allergic reactions .
- Results : Luteolin has been shown to inhibit the release of histamine and other allergic mediators, thereby potentially helping to manage allergic reactions .
-
Antimutagenic Activity
- Application : Luteolin has been found to exhibit antimutagenic properties .
- Method : The antimutagenic effects of luteolin are typically assessed using in vitro assays that measure its ability to inhibit DNA mutations .
- Results : Luteolin has been shown to inhibit DNA mutations, thereby potentially preventing the development of genetic diseases and cancer .
-
Antithrombotic Activity
- Application : Luteolin has potential applications in the prevention of thrombosis .
- Method : The antithrombotic effects of luteolin are typically evaluated using in vitro and in vivo models of thrombosis .
- Results : Luteolin has been shown to inhibit platelet aggregation, thereby potentially preventing the formation of blood clots .
-
Estrogenic and Anti-estrogenic Activities
- Application : Luteolin has been found to exhibit both estrogenic and anti-estrogenic activities .
- Method : These effects are typically evaluated using in vitro assays that measure the ability of luteolin to bind to estrogen receptors .
- Results : Luteolin has been shown to bind to estrogen receptors, thereby potentially influencing estrogen-dependent physiological processes .
-
Anti-allergic Activity
- Application : Luteolin has anti-allergic properties .
- Method : The anti-allergic effects of luteolin are typically evaluated using in vitro and in vivo models of allergic reactions .
- Results : Luteolin has been shown to inhibit the release of histamine and other allergic mediators, thereby potentially helping to manage allergic reactions .
-
Antiviral Activity
- Application : Luteolin has been investigated for its potential antiviral properties, including against COVID-19 .
- Method : The antiviral effects of luteolin are typically assessed using in vitro assays that measure its ability to inhibit viral replication .
- Results : Luteolin has been shown to inhibit the replication of various types of viruses, thereby demonstrating its potential as an antiviral agent .
-
Skin Diseases
- Application : Luteolin has potential applications in the treatment of inflammatory skin diseases .
- Method : The effects of luteolin on skin diseases are typically evaluated using in vitro and in vivo models of skin inflammation .
- Results : Luteolin has been shown to reduce skin inflammation, thereby potentially helping to manage inflammatory skin conditions .
Safety And Hazards
Future Directions
Luteolin has shown promising benefits in pain management and raises the need for further clinical trials that can establish its role in clinical practice8. The results obtained for the synergistic effects of luteolin and conventional chemotherapeutics such as 5-fluorouracil and cisplatin, clearly show that in the future, treatment regimens combining this natural flavone with anticancer drugs might be developed to lower the efficient doses of chemotherapeutics and thereby mitigate also adverse side effects8.
properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-7-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O11/c22-7-16-18(27)19(28)20(29)21(32-16)31-15-5-9(23)4-14-17(15)12(26)6-13(30-14)8-1-2-10(24)11(25)3-8/h1-6,16,18-25,27-29H,7H2/t16-,18-,19+,20-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGKQZVCLWKUDQ-QNDFHXLGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30942500 | |
Record name | 2-(3,4-Dihydroxyphenyl)-7-hydroxy-4-oxo-4H-1-benzopyran-5-yl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30942500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Luteolin 5-glucoside | |
CAS RN |
20344-46-1 | |
Record name | Galuteolin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20344-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Luteolin 5-glucoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020344461 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(3,4-Dihydroxyphenyl)-7-hydroxy-4-oxo-4H-1-benzopyran-5-yl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30942500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LUTEOLIN 5-GLUCOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CNI9E8ORF6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.